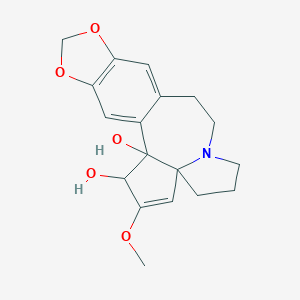

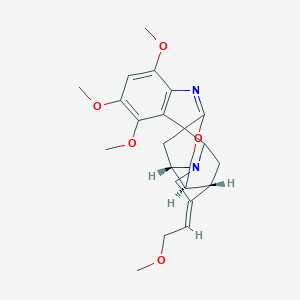

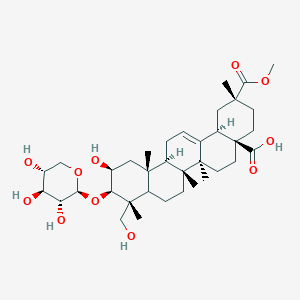

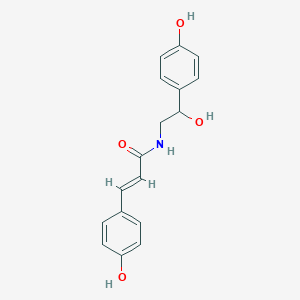

![molecular formula C28H34O10 B203614 (11S,12R,15S,24S,25S)-12,25-Dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one CAS No. 60546-10-3](/img/structure/B203614.png)

(11S,12R,15S,24S,25S)-12,25-Dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one

Descripción general

Descripción

Gomisin D is a lignan that has been found in S. chinensis and has diverse biological activities, including enzyme inhibitory and antioxidant properties. It inhibits acetylcholinesterase (AChE) with an IC50 value of 7.84 µM. Gomisin D scavenges ABTS and 2,2-diphenyl-1-picrylhydrazyl (DPPH; ) radicals (IC50s = 24.5 and 203 µM, respectively). It inhibits the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A3 by 89.9 and 83.1%, respectively, when used at a concentration of 100 µM. It is selective for UGT1A1 and UGT1A3 over other UGT isoforms at 100 µM.

(11S,12R,15S,24S,25S)-12,25-Dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3,8,16,18,20-hexaen-13-one is a natural product found in Schisandra chinensis with data available.

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Gomisin D has demonstrated antidiabetic effects. It inhibits UDP-glucuronyltransferase activity, which plays a role in glucose metabolism. By modulating glucose homeostasis, Gomisin D may offer potential benefits for managing diabetes .

Anti-Alzheimer’s Properties

Research suggests that Gomisin D possesses anti-Alzheimer’s activity. It may help protect against neurodegeneration by reducing oxidative stress and inflammation in brain cells. These properties make it a candidate for further investigation in Alzheimer’s disease research .

Quality Marker in Traditional Chinese Medicine (TCM) Formulas

Gomisin D has been used as a quality marker in certain TCM formulas. Its presence ensures the authenticity and efficacy of herbal preparations. By quantifying Gomisin D, practitioners can assess the quality of these formulations .

Pharmacokinetics and Bioavailability

A rapid ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method was developed to quantify Gomisin D in rat plasma. The method allowed researchers to study its pharmacokinetic characteristics after intravenous and intragastric administration. Notably, the bioavailability of Gomisin D was 107.6%, indicating its potential as an intragastric medication .

Antioxidant Activity

Gomisin D exhibits antioxidant properties. It scavenges ABTS(+) free radicals, contributing to cellular protection. These antioxidative effects may have implications for various health conditions .

Enzyme Inhibition

Gomisin D inhibits UDP-glucuronyltransferase, an enzyme involved in drug metabolism. This inhibition could impact drug interactions and bioavailability, making it relevant for pharmacological studies .

Mecanismo De Acción

Target of Action:

Gomisin D is a lignan compound derived from Fructus Schisandra, commonly known as the “five-flavor berry.” It has been traditionally used in various medicinal systems and is known for its myriad health benefits, including potential anticancer, antidiabetic, and anti-Alzheimer’s effects

Mode of Action:

Gomisin D’s mechanism of action involves multiple pathways:

Propiedades

IUPAC Name |

12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O10/c1-13-8-15-9-18-22(37-12-36-18)24-19(15)20-16(10-17(32-5)21(33-6)23(20)34-7)25(27(13,3)30)38-26(29)28(4,31)14(2)11-35-24/h9-10,13-14,25,30-31H,8,11-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLFEMVDMFTBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 75130910 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.